7-Chloro-3-(3-fluorophenyl)-5-(4-methylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperazine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a piperazine ring substituted with a methyl group. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety is synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Coupling of Triazole and Quinazoline: The triazole and quinazoline units are coupled together using a palladium-catalyzed cross-coupling reaction.
Piperazine Substitution: The final step involves the substitution of the piperazine ring with a methyl group using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine and fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 1-(3-{[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one
Uniqueness
1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperazine stands out due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H18ClFN6 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-5-(4-methylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C20H18ClFN6/c1-26-7-9-27(10-8-26)19-16-12-14(21)5-6-17(16)28-20(23-19)18(24-25-28)13-3-2-4-15(22)11-13/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
KEOPPDSUEYRFSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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